CYP3A4 Formation Kinetics
The intrinsic clearance (CLint) for the formation of Desmethylene Tadalafil (tadalafil demethylenation) by CYP3A4 was quantified and compared directly to the formation of N-desmethyl sildenafil [1]. This data provides a precise, quantitative basis for understanding the compound's unique metabolic fate and potential for drug-drug interactions, distinct from other PDE5 inhibitors.
| Evidence Dimension | Intrinsic Clearance (CLint) for Reaction 1 (high-affinity metabolism) by CYP3A4 |
|---|---|
| Target Compound Data | 0.187 µL/min/pmol P450 |
| Comparator Or Baseline | N-desmethyl sildenafil formation: 0.733 µL/min/pmol P450 |
| Quantified Difference | Tadalafil demethylenation rate is approximately 3.9-fold lower than sildenafil N-demethylation for the high-affinity reaction. |
| Conditions | CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5 |
Why This Matters
This direct quantitative comparison confirms the distinct metabolic handling of Desmethylene Tadalafil, which is critical for designing and interpreting DDI studies and for accurate bioanalytical quantification.
- [1] Takahiro R, Nakamura S, Kohno H, Yoshimura N, Nakamura T, Ozawa S, Hirono K, Ichida F, Taguchi M. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation. Biol Pharm Bull. 2015;38(1):58-65. doi: 10.1248/bpb.b14-00566. PubMed ID: 25744459. View Source
